3-(1-(3'-Chloro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione
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Description
3-(1-(3'-Chloro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C19H15ClN2O3S and its molecular weight is 386.85. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Mcl-1 protein . Mcl-1 (myeloid cell leukemia-1) is a protein that plays a crucial role in the regulation of apoptosis, the process of programmed cell death . Overexpression of Mcl-1 can prevent cancer cells from undergoing normal apoptosis, leading to uncontrolled cell proliferation . This overexpression is observed in many human cancers, such as prostate, lung, pancreatic, and leukemia .
Mode of Action
The compound interacts with the Mcl-1 protein, inhibiting its function . The most potent product of this compound has demonstrated inhibitory activity against Mcl-1, with an inhibitory rate of 94% at 10 μM, which is higher than that of the positive control WL-276 (90%) .
Biochemical Pathways
The compound affects the biochemical pathways involving the Mcl-1 protein . By inhibiting Mcl-1, the compound disrupts the balance of pro-apoptotic and anti-apoptotic signals within the cell, promoting apoptosis and inhibiting uncontrolled cell proliferation .
Result of Action
The result of the compound’s action is the promotion of apoptosis in cancer cells and the inhibition of uncontrolled cell proliferation . This can potentially lead to a reduction in tumor size and the prevention of cancer progression .
Properties
IUPAC Name |
3-[1-[4-(3-chlorophenyl)benzoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S/c20-15-3-1-2-14(8-15)12-4-6-13(7-5-12)18(24)21-9-16(10-21)22-17(23)11-26-19(22)25/h1-8,16H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMBXZFDHBSDCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)Cl)N4C(=O)CSC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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